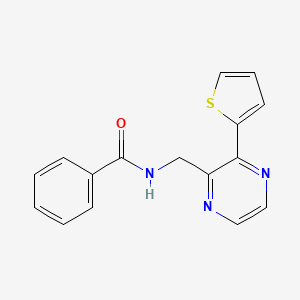
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H13N3OS and its molecular weight is 295.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
- Research by Mohareb et al. (2004) focused on synthesizing benzo[b]thiophen-2-yl-hydrazonoesters and investigating their reactivity towards the formation of pyrazole, isoxazole, and other derivatives, demonstrating the compound's role in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimycobacterial Properties
- Zítko et al. (2018) designed and evaluated N-(pyrazin-2-yl)benzamides for their in vitro antimycobacterial activity, highlighting the potential of these compounds in addressing infections caused by Mycobacterium tuberculosis and other non-tuberculous mycobacterial strains. The study suggests certain derivatives possess selective activity and lower cytotoxicity, indicating their significance in developing antimycobacterial agents (Zítko, Mindlová, Valášek, Jand’ourek, Paterová, Janoušek, Konečná, & Doležal, 2018).
Synthesis and Optical Properties
- Ahmad et al. (2021) explored the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, analyzing their electronic and nonlinear optical properties through DFT calculations. This research underscores the compound's potential in the development of materials with specific electronic and optical functionalities (Ahmad, Rasool, Mubarik, Zahoor, Hashmi, Zubair, Bilal, Hussien, Akhtar, & Haider, 2021).
Anticancer Activities
- Srinivasarao et al. (2020) reported on the design, synthesis, and anti-tubercular evaluation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. Some of these derivatives exhibited significant activity against Mycobacterium tuberculosis H37Ra, suggesting their potential as anti-tubercular agents and highlighting the importance of structural modification in enhancing biological activity (Srinivasarao, Nandikolla, Suresh, Calster, De Voogt, Cappoen, Ghosh, Aggarwal, Murugesan, & Chandra Sekhar, 2020).
Mechanism of Action
Target of Action
The primary target of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is Mycobacterium tuberculosis H37Ra, making it a potential candidate for anti-tubercular therapy . It’s also suggested that the compound might have inhibitory effects on Bruton’s tyrosine kinase (BTK).
Mode of Action
The exact mode of action of This compound It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that the compound interacts with its targets in a way that inhibits their function.
Biochemical Pathways
The biochemical pathways affected by This compound Given its inhibitory effects on mycobacterium tuberculosis h37ra and Bruton’s tyrosine kinase (BTK), it’s likely that the compound affects the pathways associated with these targets.
Result of Action
The molecular and cellular effects of This compound It’s known that the compound exhibits significant inhibitory activity against mycobacterium tuberculosis h37ra . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit the growth or function of this bacterium.
Properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(12-5-2-1-3-6-12)19-11-13-15(18-9-8-17-13)14-7-4-10-21-14/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKJMSFAVAEZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2728876.png)
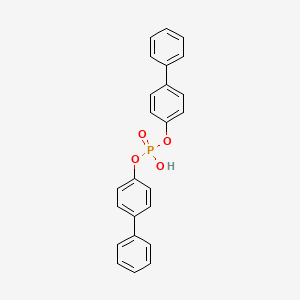
![3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2728878.png)

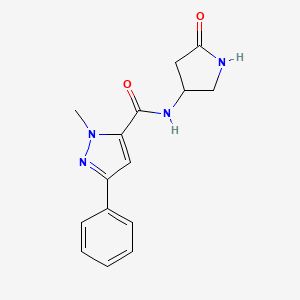
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728887.png)


![1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2728890.png)
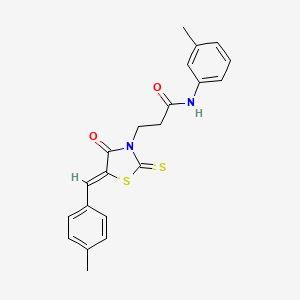
![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2728894.png)

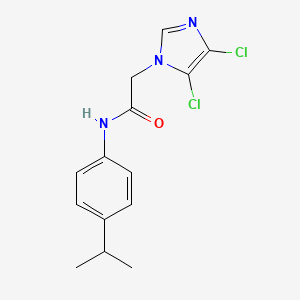
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2728898.png)
